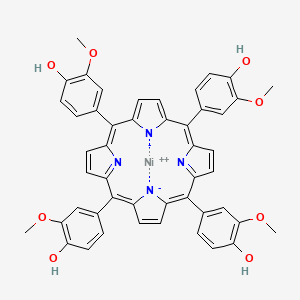![molecular formula C38H56F4N10O8S3 B12340401 2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate](/img/structure/B12340401.png)
2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate is a complex organic compound with a unique structure that includes azido, tetrafluorobenzoyl, aminocaproyl, biotin, and methanethiosulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the azido group:
Coupling reactions: The aminocaproyl and biotin groups are coupled to the lysinylamido backbone through peptide bond formation.
Methanethiosulfonate addition: The final step involves the addition of the methanethiosulfonate group to the ethyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate can undergo various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine.
Oxidation reactions: The methanethiosulfonate group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols.
Reduction reactions: Commonly use reducing agents like triphenylphosphine or hydrogen gas.
Oxidation reactions: Often involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Substitution reactions: Yield substituted derivatives with new functional groups.
Reduction reactions: Produce amine derivatives.
Oxidation reactions: Result in sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate has several applications in scientific research:
Biochemistry: Used as a labeling reagent for proteins and peptides due to its biotin moiety, which allows for easy detection and purification.
Molecular Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicinal Chemistry: Investigated for its potential as a drug delivery agent and in the development of targeted therapies.
Industry: Utilized in the synthesis of complex organic molecules and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate involves its interaction with specific molecular targets. The biotin moiety binds to avidin or streptavidin with high affinity, facilitating the detection and purification of biotinylated molecules. The azido group can undergo click chemistry reactions, allowing for the conjugation of the compound to various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotinylated compounds: Similar to other biotinylated compounds used for labeling and detection.
Azido compounds: Shares properties with other azido-containing compounds used in click chemistry.
Methanethiosulfonate derivatives: Comparable to other methanethiosulfonate derivatives used in protein modification.
Uniqueness
2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate is unique due to its combination of functional groups, which allows for versatile applications in various scientific fields. Its ability to participate in multiple types of chemical reactions and its high affinity for biotin-binding proteins make it a valuable tool in research and industry.
Eigenschaften
Molekularformel |
C38H56F4N10O8S3 |
|---|---|
Molekulargewicht |
953.1 g/mol |
IUPAC-Name |
4-azido-2,3,5,6-tetrafluoro-N-[6-[[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]amino]-6-oxohexyl]benzamide |
InChI |
InChI=1S/C38H56F4N10O8S3/c1-63(59,60)62-21-20-47-36(56)23(48-28(55)16-5-3-10-19-46-37(57)29-30(39)32(41)35(51-52-43)33(42)31(29)40)12-8-11-18-45-26(53)14-4-2-9-17-44-27(54)15-7-6-13-25-34-24(22-61-25)49-38(58)50-34/h23-25,34H,2-22H2,1H3,(H,44,54)(H,45,53)(H,46,57)(H,47,56)(H,48,55)(H2,49,50,58) |
InChI-Schlüssel |
RCZMWBSDKDJPHL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)CCCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12340332.png)

![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12340347.png)
![(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340353.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12340361.png)
![2,5-Methano-2H-indeno[1,2-b]oxirene (9CI)](/img/structure/B12340362.png)
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12340369.png)






